molecular formula C10H10N2S B14493791 2-(Ethylsulfanyl)cyclohepta[d]imidazole CAS No. 63710-76-9

2-(Ethylsulfanyl)cyclohepta[d]imidazole

Cat. No.: B14493791
CAS No.: 63710-76-9
M. Wt: 190.27 g/mol
InChI Key: YVDDTRAUFIQHNV-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)cyclohepta[d]imidazole is a heterocyclic compound that features an imidazole ring fused with a cycloheptane ring and an ethylsulfanyl group attached to the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)cyclohepta[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with an ethylsulfanyl-substituted imidazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process, along with heating to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate catalytic methods to enhance the efficiency of the synthesis and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)cyclohepta[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

2-(Ethylsulfanyl)cyclohepta[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)cyclohepta[d]imidazole depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the imidazole ring can interact with active sites of enzymes or binding pockets of receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)cyclohepta[d]imidazole
  • 2-(Propylsulfanyl)cyclohepta[d]imidazole
  • 2-(Butylsulfanyl)cyclohepta[d]imidazole

Uniqueness

2-(Ethylsulfanyl)cyclohepta[d]imidazole is unique due to the specific length and properties of the ethylsulfanyl group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different alkyl chain lengths, the ethylsulfanyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications.

Properties

CAS No.

63710-76-9

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-ethylsulfanylcyclohepta[d]imidazole

InChI

InChI=1S/C10H10N2S/c1-2-13-10-11-8-6-4-3-5-7-9(8)12-10/h3-7H,2H2,1H3

InChI Key

YVDDTRAUFIQHNV-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=CC=CC=CC2=N1

Origin of Product

United States

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